4-(Tert-butoxy)-3-chloroaniline 4-(Tert-butoxy)-3-chloroaniline
Brand Name: Vulcanchem
CAS No.: 1039334-68-3
VCID: VC17809528
InChI: InChI=1S/C10H14ClNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3
SMILES:
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

4-(Tert-butoxy)-3-chloroaniline

CAS No.: 1039334-68-3

Cat. No.: VC17809528

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

4-(Tert-butoxy)-3-chloroaniline - 1039334-68-3

Specification

CAS No. 1039334-68-3
Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name 3-chloro-4-[(2-methylpropan-2-yl)oxy]aniline
Standard InChI InChI=1S/C10H14ClNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3
Standard InChI Key UUXBZGOILICMAR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC1=C(C=C(C=C1)N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

4-(Tert-butoxy)-3-chloroaniline has a molecular weight of 199.68 g/mol and the IUPAC name 3-chloro-4-[(2-methylpropan-2-yl)oxy]aniline. The tert-butoxy group at the para position relative to the amine and the chlorine atom at the meta position create a sterically hindered environment, reducing nucleophilic reactivity at the aromatic ring while enhancing stability. Key spectral identifiers include:

  • IR: Absorption bands for N-H (3414 cm⁻¹), C=O (1690 cm⁻¹), and C-Cl (550–850 cm⁻¹) stretches .

  • NMR: ¹H NMR signals for aromatic protons appear between δ 6.69–7.15 ppm, while the tert-butoxy group exhibits a singlet at δ 1.35 ppm .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClNO
Molecular Weight199.68 g/mol
Boiling Point84–85°C (0.1 mmHg)
SolubilitySoluble in polar organic solvents

Structural Analysis

The tert-butoxy group’s electron-donating nature via resonance stabilizes the aromatic ring, while the chlorine atom introduces electron-withdrawing effects. This duality impacts electrophilic substitution patterns, directing incoming substituents to specific positions. X-ray crystallography of related compounds reveals a planar benzene ring with bond angles consistent with sp² hybridization .

Synthesis and Derivatization

Protection-Deprotection Strategies

A common route to synthesize substituted anilines involves di-tert-butyl dicarbonate (Boc) protection of the amine group. For example, 3-chloroaniline is treated with Boc anhydride in aqueous media to form tert-butyl (3-chlorophenyl)carbamate, which is subsequently functionalized . While direct synthesis data for 4-(tert-butoxy)-3-chloroaniline is scarce, analogous methods suggest:

  • Etherification: Introducing the tert-butoxy group via nucleophilic substitution using tert-butanol and a Lewis acid catalyst.

  • Halogenation: Chlorination at the meta position using Cl₂ or SOCl₂ under controlled conditions.

Table 2: Synthetic Pathway for Boc-Protected Analogs

StepReactionConditionsYield
1Boc protection of amineH₂O, 4 hrs, rt85%
2Thiocarbamide conjugationIsopropanol, reflux, 5 hrs70–80%
3Boc deprotection4M HCl/MeOH, 2 hrs90%

Challenges in Synthesis

Steric hindrance from the tert-butoxy group complicates further functionalization. For instance, Suzuki-Miyaura coupling reactions require palladium catalysts with bulky ligands to accommodate the substituents . Additionally, the chlorine atom’s position affects regioselectivity in cross-coupling reactions.

Applications in Pharmaceutical and Industrial Chemistry

Intermediate in Drug Synthesis

4-(Tert-butoxy)-3-chloroaniline’s amine group facilitates its use in constructing thiocarbamide derivatives, which exhibit antimicrobial and antitumor activities . For example:

  • Anticancer agents: Thiocarbamides derived from similar anilines inhibit kinase enzymes by binding to ATP pockets .

  • Antibiotics: Functionalization with sulfonamide groups enhances bioavailability and target specificity.

Agrochemical Uses

Chlorinated anilines serve as precursors for herbicides and pesticides. The tert-butoxy group improves lipid solubility, enabling better penetration into plant tissues. Recent patents highlight derivatives of 4-(tert-butoxy)-3-chloroaniline as inhibitors of fungal cytochrome P450 enzymes.

Parameter4-(tert-Butyl)-2-chloroanilineSource
Acute Oral Toxicity (H302)Category 4
Flash PointNot determined
StabilityStable under normal conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator